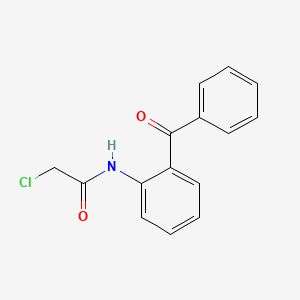

N-(2-benzoylphenyl)-2-chloroacetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-benzoylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMNRRQRDQNAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366413 | |

| Record name | N-(2-benzoylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24828116 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

23207-75-2 | |

| Record name | N-(2-benzoylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes and Reaction Conditions

The preparation of N-aryl-2-chloroacetamides, including the title compound, is well-documented, with methods that are both efficient and versatile.

The most direct and widely employed method for synthesizing N-(2-benzoylphenyl)-2-chloroacetamide is the chloroacetylation of its corresponding aryl amine, 2-aminobenzophenone (B122507). researchgate.net This reaction involves treating the amine with chloroacetyl chloride. researchgate.netijpsr.info The process is a nucleophilic acyl substitution where the amino group of 2-aminobenzophenone attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct that is formed. researchgate.net Common solvents for this type of reaction include dichloromethane (B109758) or dimethylformamide (DMF). researchgate.netresearchgate.net In some procedures, an excess of the starting amine is used to act as the base. researchgate.net

Table 1: Typical Reaction Conditions for Chloroacetylation

| Parameter | Condition |

|---|---|

| Starting Material | 2-Aminobenzophenone |

| Reagent | Chloroacetyl Chloride |

| Solvent | Dichloromethane, Dimethylformamide (DMF) |

| Base | Triethylamine or excess aryl amine |

| Temperature | Room Temperature |

An alternative synthetic strategy involves the acylation of an imine derivative. In this multi-step approach, the primary amine is first converted into an imine, which is then acylated. For instance, a general synthesis plan for the herbicide acetochlor (B104951) involves the conversion of 2-ethyl-6-methylaniline (B166961) into an imine by treating it with formaldehyde. researchgate.net This intermediate is subsequently chloroacetylated to yield the chloroacetanilide derivative. researchgate.net This methodology highlights a pathway that modifies the amine functionality before the introduction of the chloroacetyl group.

This route is fundamentally similar to the acylation of imine derivatives, as Schiff bases are a class of imines. A synthetic protocol based on the formation of Schiff bases, followed by their chloroacetylation, has been successfully used to prepare various N-cinnamyl phenylacetamide and related derivatives. researchgate.net The initial step is the condensation of an aniline (B41778) derivative with an aldehyde or ketone to form the Schiff base intermediate. This intermediate is then reacted with chloroacetyl chloride to afford the final N-substituted-2-chloroacetamide product. researchgate.netresearchgate.net This method allows for structural diversity to be introduced via the carbonyl compound used in the formation of the Schiff base.

This compound as a Key Synthetic Intermediate

The utility of this compound extends beyond its synthesis; it is a valuable precursor for creating a wide array of more complex organic structures.

This compound serves as a key intermediate due to the reactivity of the chlorine atom. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups. researchgate.net The chemical reactivity of N-aryl 2-chloroacetamides is characterized by the easy replacement of the chlorine atom by nucleophiles containing oxygen, nitrogen, or sulfur. researchgate.net

This reactivity is harnessed to construct larger, more elaborate molecules. For example, analogous N-substituted chloroacetamides are reacted with 2-mercaptobenzimidazole (B194830) to form new thioether derivatives. nih.gov Similarly, N-(4-acetylphenyl)-2-chloroacetamide has been used as a versatile precursor for the synthesis of various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. uea.ac.uk These reactions demonstrate the role of the chloroacetamide moiety as a lynchpin for connecting different molecular fragments.

The structural features of this compound make it a valuable building block in organic synthesis. researchgate.net Its ability to undergo nucleophilic substitution, often followed by intramolecular cyclization, allows for the efficient construction of various heterocyclic systems. researchgate.net

The reaction of N-aryl 2-chloroacetamides with different nucleophiles can lead to the formation of diverse heterocyclic rings such as imidazoles, pyrroles, and thiazolidine-4-ones. researchgate.net This versatility makes compounds like this compound highly sought after in medicinal chemistry and materials science for the generation of novel molecular scaffolds. For example, related chloroacetamide derivatives are used in Williamson ether synthesis to produce thioethers, which are then used to build more complex targeted compounds. researchgate.net

Table 2: Examples of Heterocyclic Systems Synthesized from N-Aryl Chloroacetamide Building Blocks

| Building Block | Reagent/Condition | Resulting Heterocycle |

|---|---|---|

| N-Aryl-2-chloroacetamide | Ammonium Thiocyanate | 2-(Arylimino)thiazolidin-4-one |

| N-Aryl-2-chloroacetamide | Various Nucleophiles | Imidazole |

| N-Aryl-2-chloroacetamide | Various Nucleophiles | Pyrrole |

Advanced Structural Investigations and Structure Activity Relationship Sar

Molecular Architecture and Conformational Analysis

The spatial arrangement of the atoms and functional groups in N-(2-benzoylphenyl)-2-chloroacetamide is fundamental to its properties. Conformational analysis, supported by studies on analogous compounds, highlights the key structural features that define its architecture.

Intramolecular hydrogen bonding is a significant force in dictating the conformation of molecules. In derivatives of this compound, such as 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, a distinct intramolecular N—H⋯O hydrogen bond is observed. researchgate.net This bond forms a stable six-membered ring, which compels the acetamido group, the central benzene (B151609) ring, and the bridging carbonyl group to adopt an almost coplanar conformation. researchgate.net

However, in the closely related compound N-(2-benzoylphenyl)acetamide, which lacks the chloroacetamide group, a two-center intramolecular hydrogen bond is reportedly disallowed. researchgate.net This is attributed to the unfavorable steric effects imposed by the ortho-benzoyl group. researchgate.net This suggests that the conformational stability and the presence of such hydrogen bonds in the this compound framework are delicately balanced and can be significantly influenced by the substitution pattern on the aromatic rings.

Dihedral angles, which describe the rotation around chemical bonds, are crucial for defining the three-dimensional shape of a molecule. In a substituted analogue, 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide, X-ray crystallography has provided precise measurements of these angles. researchgate.net The analysis reveals a significant twist between the two aromatic rings, with the dihedral angle between them being 67.43°. researchgate.net

Conversely, the structure exhibits a high degree of planarity in other regions. The dihedral angle between the central benzene ring and the acetamide (B32628) plane is only 7.06°, and the angle between the central benzene ring and the bridging carbonyl C—C(=O)—C plane is similarly small at 7.17°. researchgate.net This near-coplanarity is enforced by the intramolecular hydrogen bond discussed previously. researchgate.net

| Structural Feature | Dihedral Angle (°) | Reference Compound |

|---|---|---|

| Between the two benzene rings | 67.43 | 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide |

| Between the central benzene ring and the acetamide plane | 7.06 | 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide |

| Between the central benzene ring and the bridging carbonyl plane | 7.17 | 2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These studies are instrumental in identifying the key molecular properties that drive the desired activity.

For chloroacetamide derivatives, QSAR analyses have identified several molecular descriptors that are critical for their biological activity. researchgate.netnih.gov These descriptors quantify various physicochemical properties of the molecules. semanticscholar.org Key properties include lipophilicity, electronic effects, and steric parameters.

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a crucial factor as it governs the ability of a compound to pass through biological membranes. nih.govnih.gov Other important descriptors include molecular weight, molar refractivity, the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). nih.govnih.gov Studies on related acetamides have shown that electronic and topologic features often play a more significant role in determining anticonvulsant activity than constitutional parameters. kg.ac.rs

| Molecular Descriptor | Significance in Biological Activity |

|---|---|

| Lipophilicity (log P) | Influences membrane permeability and transport to target sites. nih.gov |

| Molecular Weight (MW) | Affects absorption and distribution; often considered in drug-likeness rules. nih.gov |

| Molar Refractivity (MR) | Relates to molecular volume and polarizability, affecting binding interactions. nih.gov |

| Hydrogen Bond Donors/Acceptors | Crucial for specific interactions with biological targets. nih.gov |

| Topological Polar Surface Area (TPSA) | Predicts drug transport properties, including intestinal absorption. nih.gov |

The type and position of substituents on the phenyl rings of chloroacetamide derivatives have a profound impact on their biological activity. researchgate.netnih.gov QSAR studies have demonstrated that modifying these substituents can systematically alter the molecule's properties and, consequently, its efficacy. researchgate.net

Comparative Structure-Activity Relationships with Analogues and Derivatives

The biological activity of this compound is intrinsically linked to its specific chemical architecture. Understanding the structure-activity relationship (SAR) requires a comparative analysis with its analogues and derivatives. Modifications to the compound's core structure, such as altering the substitution pattern on the phenyl ring or changing the halogen on the acetamide group, can lead to significant variations in biological efficacy.

Positional Isomer Effects on Biological Efficacy (e.g., N-(3-benzoylphenyl)-2-chloroacetamide, N-(4-benzoylphenyl)-2-chloroacetamide)

The spatial arrangement of the benzoyl group on the N-phenyl ring is a critical determinant of the molecule's biological activity. While this compound features an ortho-substitution pattern, its meta- and para-isomers, N-(3-benzoylphenyl)-2-chloroacetamide and N-(4-benzoylphenyl)-2-chloroacetamide, present different three-dimensional profiles, which influences their interaction with biological targets.

Research into N-(substituted phenyl)-2-chloroacetamides has consistently shown that the biological activity is sensitive to the position of substituents on the phenyl ring. nih.govresearchgate.net The ortho-position of the benzoyl group in this compound places the bulky substituent in close proximity to the chloroacetamide moiety. This steric arrangement can influence the conformation of the amide linkage and may facilitate specific intramolecular interactions, such as hydrogen bonding with the benzophenone's oxygen atom, which can stabilize a biologically active conformation. researchgate.net

In contrast, moving the benzoyl group to the meta- or para-position would significantly alter the molecule's shape. A para-substitution, as in N-(4-benzoylphenyl)-2-chloroacetamide, would result in a more linear and extended structure. A meta-substitution would yield an intermediate geometry. These changes affect how the molecule fits into a target's binding site. For many N-substituted chloroacetamides, para-substituted compounds with halogenated phenyl rings have demonstrated high activity, often linked to increased lipophilicity which aids in crossing cellular membranes. nih.govnih.gov However, the specific impact of a bulky benzoyl group at these positions requires direct comparative studies. The ortho-configuration may impose conformational constraints that are either favorable or unfavorable for activity, depending on the specific biological target.

Table 1: Predicted Influence of Benzoyl Group Position on Molecular Properties and Efficacy

| Compound | Position of Benzoyl Group | Expected Molecular Geometry | Potential Impact on Biological Activity |

|---|---|---|---|

| This compound | Ortho | Sterically hindered, potentially non-planar | Intramolecular interactions may lock the molecule in an active conformation. |

| N-(3-benzoylphenyl)-2-chloroacetamide | Meta | Asymmetric, bent | Altered binding geometry compared to ortho and para isomers. |

Influence of Halogen and Nitro Substitutions (e.g., N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide)

Introducing additional substituents onto the benzoylphenyl ring system, particularly electron-withdrawing groups like a chloro or nitro group, can profoundly modify the compound's electronic properties and reactivity.

The addition of a chlorine atom at the 4-position, yielding N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide, increases the molecule's lipophilicity and introduces an electron-withdrawing group. In many series of bioactive compounds, such substitutions enhance membrane permeability and can lead to improved potency. nih.gov The presence of a second chlorine atom alters the electronic distribution across the aromatic ring, which could affect binding interactions with target proteins. smolecule.com

Similarly, the introduction of a powerful electron-withdrawing nitro group at the 4-position to form N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide has significant chemical and biological implications. ontosight.aicymitquimica.com The nitro group can participate in redox reactions and significantly lowers the electron density of the aromatic ring, potentially making the amide proton more acidic and influencing the reactivity of the entire molecule. The chloroacetamide moiety is known to act as an electrophile, forming covalent bonds with nucleophilic residues like cysteine in proteins. Altering the electronic landscape of the molecule by adding a nitro group can modulate the reactivity of this "warhead," thereby affecting its biological efficacy.

Table 2: Effect of Substituents on the Physicochemical Properties of this compound Analogues

| Compound | Substituent at 4-Position | Key Property Change | Predicted Effect on Activity |

|---|---|---|---|

| This compound | -H (Hydrogen) | Baseline | Reference compound |

| N-(2-Benzoyl-4-chlorophenyl)-2-chloroacetamide | -Cl (Chloro) | Increased lipophilicity, electron-withdrawing | May enhance membrane permeability and target binding. |

Comparative Analysis with Bromoacetamide and Trichloroacetamide (B1219227) Analogues

The biological mechanism of many chloroacetamide compounds involves their function as alkylating agents, where the carbon-chlorine bond is broken to form a covalent bond with a biological nucleophile. The nature of the halogen atom is therefore central to the compound's reactivity and biological effect.

Replacing the chlorine atom with bromine to give N-(2-benzoylphenyl)-2-bromoacetamide would be expected to increase the compound's reactivity as an alkylating agent. The carbon-bromine bond is generally weaker and longer than the carbon-chlorine bond, making bromide a better leaving group. This enhanced reactivity could lead to more rapid or extensive covalent modification of target proteins, potentially increasing potency. However, it could also lead to decreased selectivity and increased reactions with off-target molecules.

Conversely, substituting the single chlorine with a trichloromethyl group, as in N-(2-benzoylphenyl)-2,2,2-trichloroacetamide, creates a different chemical profile. While chloroacetamides are considered highly reactive, di- and trichloroacetamide derivatives have been explored as alternatives with potentially lower reactivity. nih.gov The presence of three chlorine atoms on the alpha-carbon significantly alters the electronic environment and steric bulk around the carbonyl group, which can reduce the rate of nucleophilic substitution. This modulation of reactivity is a key strategy in designing targeted covalent inhibitors to balance potency with selectivity. nih.gov

Table 3: Comparative Reactivity of Haloacetamide Analogues

| Analogue | Acetamide Group | C-X Bond Strength (X=Halogen) | Expected Reactivity as Alkylating Agent | Potential Biological Implication |

|---|---|---|---|---|

| Chloroacetamide | -C(O)CH2Cl | Moderate | High | Effective covalent inhibition, potential for off-target effects. |

| Bromoacetamide | -C(O)CH2Br | Weaker than C-Cl | Higher than chloroacetamide | Potentially higher potency but may have lower selectivity. |

Structural Features of Related Anthraquinone (B42736) Derivatives and their SAR

Anthraquinones, which are characterized by a tricyclic 9,10-dioxoanthracene core, share a structural resemblance to the benzophenone (B1666685) core of this compound. Both possess aromatic rings linked by a carbonyl group. The SAR of anthraquinones, particularly as antibacterial agents, offers insights that may be relevant to benzophenone-containing compounds. rsc.org

The biological activity of anthraquinones is highly dependent on the nature and position of their substituents. nih.govdeepdyve.com For instance, the presence and location of hydroxyl (-OH) groups are often critical for their antibacterial, antifungal, and antitumor activities. researchgate.net The polarity of substituents is also a key factor; stronger polarity has been correlated with more potent antibacterial effects. rsc.org The rigid, planar structure of the anthraquinone core is essential for its intercalation with DNA or interaction with enzymes, though this planarity can also reduce water solubility. rsc.org

While this compound is not planar due to the rotation between its two phenyl rings, researchgate.net the benzophenone portion acts as a key structural scaffold. Comparing the two, the anthraquinone system is a larger, more rigid, and planar aromatic system. In contrast, the benzophenone core is more flexible. The key to the activity of this compound, however, is the presence of the reactive chloroacetamide "warhead," a feature absent in most naturally occurring anthraquinones. The SAR of anthraquinones emphasizes the importance of the core scaffold and its substituents in target recognition, while the SAR of the this compound series highlights the interplay between the recognition scaffold (the benzoylphenyl group) and the reactive moiety (the chloroacetamide group).

Biological Activities and Molecular Mechanisms

Enzyme Inhibition and Covalent Binding Mechanisms

The chloroacetamide functional group is recognized for its ability to act as a reactive electrophile, enabling it to function as a covalent inhibitor of various enzymes. This mechanism of action is central to the biological activities observed in compounds containing this moiety, including N-(2-benzoylphenyl)-2-chloroacetamide.

Formation of Covalent Bonds with Nucleophilic Sites on Proteins

Chloroacetamide-containing molecules typically exert their inhibitory effects by forming stable covalent bonds with nucleophilic residues within the active sites of target proteins. The primary amino acid residue targeted by chloroacetamides is cysteine, due to the high nucleophilicity of its thiol group. The electrophilic carbon atom of the chloroacetamide "warhead" is susceptible to nucleophilic attack by the deprotonated thiol of a cysteine residue, resulting in the formation of a stable thioether linkage and the displacement of the chlorine atom. This covalent modification of the protein is often irreversible. While cysteine is the most common target, other nucleophilic residues could potentially be modified.

Mechanism of Enzyme Inhibition (e.g., Irreversible Binding)

The formation of a covalent bond between a chloroacetamide inhibitor and its target enzyme typically leads to irreversible inhibition. This process can be described as a two-step mechanism. Initially, the inhibitor reversibly binds to the enzyme's active site, forming a non-covalent enzyme-inhibitor complex. This initial binding event positions the electrophilic chloroacetamide group in close proximity to a nucleophilic amino acid residue. The subsequent step involves the formation of the covalent bond, which permanently inactivates the enzyme. This time-dependent inhibition is a hallmark of covalent inhibitors. For instance, chloroacetamide herbicides have been shown to irreversibly inactivate plant polyketide synthases by covalently binding to an active site cysteine.

Implications for the Design of Covalent Inhibitors

The reactivity of the chloroacetamide group can be modulated to design more selective and effective covalent inhibitors. A critical aspect of designing such inhibitors is to achieve a balance between reactivity and selectivity. The inhibitor must be reactive enough to form a covalent bond with its intended target but not so reactive that it indiscriminately modifies other biomolecules, which could lead to off-target effects. The development of chloroacetamide-based fragment libraries allows for the screening of various chemical scaffolds to identify compounds that can specifically target the desired protein. For example, such libraries have been used to discover new covalent inhibitors for the TEAD·YAP1 protein-protein interaction by targeting a conserved cysteine in the palmitate binding pocket. The insights gained from these studies can guide the rational design of next-generation covalent inhibitors with improved therapeutic profiles.

Antimicrobial Properties

N-(substituted phenyl)-2-chloroacetamides, the class of compounds to which this compound belongs, have demonstrated notable antimicrobial activity. Their effectiveness varies between different types of bacteria, with a generally greater potency observed against Gram-positive strains.

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Methicillin-Resistant S. aureus)

Studies on a range of N-(substituted phenyl)-2-chloroacetamides have consistently shown their efficacy against Gram-positive bacteria, including the pathogenic Staphylococcus aureus and its drug-resistant variant, Methicillin-Resistant S. aureus (MRSA). nih.govrsc.org The antimicrobial potential of these compounds is influenced by the nature and position of substituents on the phenyl ring. nih.govrsc.org The lipophilicity of the molecule appears to play a role in its ability to penetrate the bacterial cell membrane. nih.gov

| Bacterial Strain | Activity of N-(substituted phenyl)-2-chloroacetamides |

| Staphylococcus aureus (ATCC 25923) | Effective nih.govrsc.org |

| Methicillin-Resistant S. aureus (MRSA) (ATCC 33591) | Effective nih.govrsc.org |

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

In contrast to their strong activity against Gram-positive bacteria, N-(substituted phenyl)-2-chloroacetamides generally exhibit lower efficacy against Gram-negative bacteria such as Escherichia coli. nih.govrsc.org The outer membrane of Gram-negative bacteria presents a formidable barrier that can limit the penetration of certain antimicrobial compounds, which may contribute to the observed difference in activity. Nevertheless, some chloroacetamide derivatives have been synthesized and assessed for their antibacterial activity against E. coli. researchgate.netbiorxiv.org

| Bacterial Strain | Activity of N-(substituted phenyl)-2-chloroacetamides |

| Escherichia coli (ATCC 25922) | Less Effective nih.govrsc.org |

Antifungal Activity (e.g., Candida albicans)

Derivatives of this compound, specifically 2-chloro-N-phenylacetamide, have demonstrated notable antifungal activity against various fungal pathogens, including strains of Candida albicans. Studies have determined the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of these compounds. For instance, against clinical isolates of C. albicans, 2-chloro-N-phenylacetamide exhibited significant antifungal effects.

In addition to inhibiting the growth of planktonic (free-floating) fungal cells, these compounds have also shown efficacy against biofilms, which are structured communities of microbial cells that are notoriously resistant to antimicrobial agents. Research has indicated that 2-chloro-N-phenylacetamide can both inhibit the formation of new biofilms and disrupt pre-formed biofilms of Candida species.

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide against Candida species

| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Biofilm Inhibition | Pre-formed Biofilm Disruption |

|---|---|---|---|---|

| Candida albicans | 128 - 256 | 512 - 1024 | Up to 92% | Up to 87% |

| Candida parapsilosis | 128 - 256 | 512 - 1024 | Not specified | Not specified |

| Candida tropicalis | 16 - 256 | Not specified | Significant | Significant |

Data sourced from multiple studies on 2-chloro-N-phenylacetamide.

Mechanism of Antimicrobial Action

The antimicrobial action of chloroacetamide derivatives is attributed to their distinct chemical structure. The chloroacetamide moiety is believed to function as an electrophile, enabling it to form covalent bonds with nucleophilic sites on essential biomolecules within microbial cells, such as proteins and enzymes, leading to their inactivation.

Several potential mechanisms of antifungal action for 2-chloro-N-phenylacetamide have been proposed. One suggested mechanism involves the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for the synthesis of nucleic acids and some amino acids in fungi. nih.gov Molecular docking studies have supported the potential for this compound to bind to and inhibit DHFR. nih.gov Another proposed mechanism is the binding of the compound to ergosterol, a vital component of the fungal cell membrane, which could disrupt membrane integrity. scielo.brresearchgate.net Furthermore, there is evidence to suggest possible interference with DNA synthesis through the inhibition of thymidylate synthase. scielo.brresearchgate.net It is noteworthy that some studies have indicated that the antifungal activity of 2-chloro-N-phenylacetamide is not a result of direct damage to the fungal cell wall.

Anticancer Potential and Cellular Pathway Modulation

Inhibition of Specific Enzymes Essential for Cancer Cell Proliferation

Preliminary studies have suggested that this compound may possess anticancer properties by inhibiting enzymes that are critical for the proliferation of cancer cells. The chloroacetamide group within the molecule is a key feature that can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to their irreversible inhibition.

While the specific enzymatic targets of this compound are not yet fully elucidated, research on related benzoxazole-benzamide conjugates has pointed towards the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov By inhibiting VEGFR-2, such compounds can potentially stifle the blood supply to tumors, thereby impeding their growth.

Induction of Apoptosis through Molecular Pathways (e.g., p53 Upregulation, MDM2 Regulation)

A promising strategy in cancer therapy is the activation of the tumor suppressor protein p53. researchgate.net The activity of p53 is often suppressed in cancer cells through its interaction with negative regulators, most notably murine double minute 2 (MDM2). researchgate.netnih.gov Inhibition of the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov

Small-molecule inhibitors that target the p53-MDM2 pathway have been a focus of cancer research. researchgate.net While direct evidence linking this compound to this pathway is limited, the general principle of using small molecules to disrupt this protein-protein interaction is well-established. researchgate.net The induction of apoptosis is a key mechanism of anticancer agents, and studies have shown that this compound can activate apoptotic pathways. This activation may involve the modulation of key proteins involved in cell survival and death.

Anti-inflammatory Effects (as observed in certain derivatives)

Certain derivatives of N-phenylacetamide have demonstrated anti-inflammatory properties. The mechanism of these effects is thought to involve the modulation of inflammatory pathways. For instance, some acetamide (B32628) derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-II, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation.

Furthermore, studies on related compounds, such as N-(2-hydroxy phenyl) acetamide, have shown a reduction in the levels of pro-inflammatory cytokines, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of arthritis. nih.gov This suggests that the anti-inflammatory effects of these derivatives may be mediated, at least in part, by the downregulation of key inflammatory signaling molecules.

Identification of Molecular Targets and Receptor Interactions

The biological activities of this compound and its derivatives are a consequence of their interactions with specific molecular targets. The electrophilic nature of the chloroacetamide group is a recurring theme in its proposed mechanisms of action, allowing for covalent modification of target proteins.

Based on antifungal and anticancer studies of related compounds, several potential molecular targets have been identified through experimental and computational methods, including molecular docking.

Table 2: Potential Molecular Targets of this compound and Related Derivatives

| Biological Activity | Potential Molecular Target | Proposed Interaction |

|---|---|---|

| Antifungal | Dihydrofolate Reductase (DHFR) | Inhibition of enzyme activity |

| Antifungal | Thymidylate Synthase | Inhibition of DNA synthesis |

| Antifungal | Ergosterol | Binding to the fungal cell membrane |

| Anticancer | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) | Inhibition of kinase activity |

| Anticancer | Murine Double Minute 2 (MDM2) | Disruption of p53-MDM2 interaction |

| Anti-inflammatory | Cyclooxygenase-II (COX-II) | Inhibition of enzyme activity |

This table summarizes potential targets based on studies of the parent compound and its derivatives.

Molecular docking studies have been employed to predict the binding modes of these compounds within the active sites of their target enzymes. For example, in the context of antifungal activity, in silico analyses have suggested that 2-chloro-N-phenylacetamide can fit into the active site of dihydrofolate reductase. nih.gov Similarly, for anticancer activity, docking studies of related compounds have shown potential interactions with the ATP-binding site of VEGFR-2. nih.gov

Computational Chemistry Approaches in Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and design, providing a model of the interaction between a ligand and its target protein.

Prediction of Binding Affinities and Interaction Modes with Biological Macromolecules

Molecular docking studies are employed to predict how N-(2-benzoylphenyl)-2-chloroacetamide might bind to a biological macromolecule, such as a protein or enzyme. These simulations calculate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction. A lower binding energy typically indicates a more stable and favorable interaction.

The interaction modes are also elucidated, revealing specific contacts like hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues in the protein's active site. For instance, in studies on related chloroacetamide derivatives, these compounds have been docked against bacterial enzymes like DNA gyrase and Topoisomerase II to explore their potential as antibacterial agents. researchgate.net Similarly, other chloroacetamides have been evaluated as potential herbicides by docking them into the active site of enzymes like Very Long Chain Fatty Acid Synthase (VLCFAs). ekb.eg These studies show that the binding energy and interaction types are key determinants of a compound's potential biological activity. ekb.eg

Below is a representative table illustrating the type of data generated from such molecular docking studies, based on research into analogous chloroacetamide compounds.

| Target Enzyme | Ligand (Example) | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| DNA Gyrase | Chloroacetamide Derivative | -7.5 | Arg76, Asp73 | Hydrogen Bond |

| Topoisomerase II | Chloroacetamide Derivative | -8.2 | Gly164, Thr165 | Hydrophobic |

| VLCFAs | Chloroacetamide Derivative | -6.92 | Met345, Leu218 | Hydrophobic, H-Bond |

This data is illustrative and based on studies of related chloroacetamide compounds.

Ligand-Protein Interaction Analysis for Target Identification and Validation

Beyond predicting binding, molecular docking is a critical step in identifying and validating potential biological targets for a compound. discoveryontarget.com By simulating the interaction of this compound with a range of known protein targets associated with various diseases, researchers can generate hypotheses about its mechanism of action.

If the compound shows a high predicted binding affinity and a plausible binding mode to a specific target, it suggests that this protein could be a primary site of action. This computational screening helps prioritize which targets should be investigated further through experimental assays. For example, studies on other chloroacetamides have used docking to support the hypothesis that their antibacterial effects are due to the inhibition of essential bacterial proteins involved in replication and transcription. researchgate.net This process of computational prediction followed by experimental validation is a cornerstone of modern drug discovery. discoveryontarget.com

Quantum Mechanical and Molecular Mechanics Calculations

Quantum mechanical (QM) and molecular mechanics (MM) calculations provide a deeper understanding of a molecule's intrinsic properties, from its electronic configuration to its three-dimensional shape and vibrational dynamics.

Prediction of Electronic Structure and Reactivity Profiles

Quantum mechanical calculations are used to determine the electronic structure of this compound, which in turn dictates its chemical reactivity. These calculations can map out the distribution of electrons within the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

The chemical reactivity of N-aryl 2-chloroacetamides is often centered around the chloroacetyl group. researchgate.net The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. researchgate.net This reactivity allows the compound to potentially form covalent bonds with nucleophilic residues (like cysteine or histidine) in the active sites of enzymes. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can further clarify this reactivity, with the energy gap between them indicating the molecule's chemical stability and reactivity.

Analysis of Vibrational Spectra (e.g., Infrared, Raman)

Theoretical vibrational analysis using methods like Density Functional Theory (DFT) can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and modes of the molecule, researchers can assign the specific atomic motions responsible for each peak observed in experimental spectra.

This analysis is invaluable for structural confirmation. Key vibrational modes for this compound would include the C=O stretching of the benzophenone (B1666685) and amide groups, the N-H bending of the amide, and the C-Cl stretching of the chloroacetyl moiety. Comparing the theoretically predicted spectrum with an experimentally obtained spectrum helps to confirm the molecular structure and provides insight into intramolecular interactions, such as hydrogen bonding. researchgate.net

Conformational Landscape Exploration

This compound is a flexible molecule with several rotatable bonds. Computational methods can be used to explore its conformational landscape and identify the most stable, low-energy conformations. This is achieved by systematically rotating the bonds and calculating the potential energy of each resulting structure.

Understanding the preferred conformation is crucial, as the three-dimensional shape of a molecule dictates how it fits into a protein's binding site. Conformational analysis can reveal the presence of stable intramolecular hydrogen bonds, for example, between the amide N-H and the benzophenone carbonyl oxygen, which could influence both its physical properties and its biological activity. researchgate.net These studies often combine quantum chemical calculations with methods like dipole moment analysis to determine the most probable shapes the molecule will adopt in solution. researchgate.net

Theoretical Studies on Non-Linear Optical Properties (for related benzamide (B126) structures)

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, with applications in optical switching and data storage. researchgate.net Organic compounds, particularly those with conjugated π-electron systems, have attracted considerable attention for their potentially large NLO responses. researchgate.netacs.orgnih.gov While direct theoretical studies on the NLO properties of this compound are not extensively documented, research on related aromatic amide and chalcone (B49325) structures provides a framework for understanding its potential NLO characteristics.

Theoretical investigations, primarily using Density Functional Theory (DFT), are employed to calculate key NLO parameters. acs.orgnih.gov These parameters include the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), which quantify the NLO response of a molecule. nih.govresearchgate.net For a molecule to have a significant NLO response, a large hyperpolarizability value is a key indicator. nih.gov Studies on various organic molecules show that intramolecular charge transfer (ICT) from electron-donating groups to electron-accepting groups through a π-conjugated system is essential for a high β value. mdpi.com The benzamide backbone, with its aromatic rings and amide linkage, provides a scaffold for such electronic interactions.

For instance, DFT calculations on non-fullerene acceptor (NFA) based compounds and N-benzylideneaniline derivatives have demonstrated that modifications to donor and acceptor groups can significantly tune the NLO response. acs.orgresearchgate.net The calculated first-order hyperpolarizability (β) value for p-nitrobenzylidene-p-phenylamineaniline was found to be 14 times that of the standard reference material, urea. researchgate.net Similarly, studies on acetamide-chalcone derivatives highlight how the addition of a dimethylamine (B145610) group can dramatically enhance NLO properties. mdpi.com These findings suggest that the benzophenone and chloroacetamide moieties in this compound could similarly contribute to NLO activity, a hypothesis that warrants dedicated theoretical investigation.

Table 1: Theoretical NLO Parameters for Representative Organic Molecules (Calculated via DFT)

| Compound/Derivative Class | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) | Reference |

|---|---|---|---|---|

| Fused-triazine derivative (Compound 3) | 2.76 | 6.09 - 10.75 x 10⁻²⁴ | N/A | nih.gov |

| Fused-triazine derivative (Compound 5) | 6.96 | 6.09 - 10.75 x 10⁻²⁴ | N/A | nih.gov |

Note: N/A indicates data not specified in the cited source. This table illustrates the types of parameters calculated in theoretical NLO studies for related organic structures.

Cheminformatics and Predictive Modeling for Biological Activity

Cheminformatics and predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are invaluable tools for screening and understanding the biological potential of chemical compounds. nih.gov These computational methods establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. analchemres.org For derivatives of acetamide (B32628) and benzamide, these approaches have been instrumental in predicting activities ranging from antimicrobial to anticonvulsant effects. nih.govnih.gov

The biological activity of chloroacetamide derivatives is known to be highly dependent on their chemical structure, such as the type and position of substituents on the phenyl ring. nih.gov QSAR models for N-(substituted phenyl)-2-chloroacetamides have been developed to predict antimicrobial potential. nih.govresearchgate.net These models often rely on molecular descriptors related to properties like lipophilicity, which influences the molecule's ability to cross cell membranes. nih.gov For example, studies showed that chloroacetamides with halogenated p-substituted phenyl rings were among the most active against certain bacteria and yeasts due to high lipophilicity. nih.gov

In the context of anticonvulsant activity, computational approaches have been used to predict the efficacy of substituted benzamides and benzylamines. nih.gov One study investigated the relationship between topological descriptors (such as Wiener's index, Zagreb group parameter, and eccentric connectivity index) and the anticonvulsant activity for a series of 41 analogues. nih.gov By computing these descriptors and identifying active ranges, the model could predict the biological activity with high accuracy, reaching up to 97% for Wiener's index. nih.gov Such models are crucial for prioritizing synthetic efforts toward compounds with the highest probability of success. nih.govresearchgate.net For structurally related N-(2-benzoyl-4-chlorophenyl) acetamide derivatives, molecular docking studies have been used to predict their interaction with the GABA-A receptor, a key target for central nervous system agents. researchgate.neteurekaselect.com

Table 2: Predictive Accuracy of Topological Descriptors for Anticonvulsant Activity in Benzamides/Benzylamines

| Topological Descriptor | Prediction Accuracy | Descriptor Type | Reference |

|---|---|---|---|

| Wiener's Index | ~97% | Distance-based | nih.gov |

| Zagreb Group Parameter | ~88% | Adjacency-based | nih.gov |

Note: N/A indicates data not specified in the cited source. This table is based on a training set of 41 analogues.

These predictive models, whether for antimicrobial or anticonvulsant properties, underscore the power of cheminformatics in modern drug discovery and materials science. analchemres.orgmdpi.com They allow researchers to screen virtual libraries of compounds like this compound and its analogues, identifying promising candidates for further experimental validation.

Future Directions and Emerging Research Areas

Rational Design and Synthesis of Novel N-(2-benzoylphenyl)-2-chloroacetamide Derivatives with Tailored Bioactivities

The core structure of this compound presents a versatile scaffold for chemical modification, offering the potential to synthesize a library of derivatives with fine-tuned biological activities. The principles of rational drug design, guided by structure-activity relationship (SAR) studies, will be paramount in this endeavor. The reactive chloroacetamide moiety is a key feature, known to be a versatile precursor for the synthesis of various heterocyclic compounds. uea.ac.ukresearchgate.net

Future synthetic strategies will likely focus on several key areas of the molecule for modification:

The Phenyl Rings: Substitution on either the benzoylphenyl ring or the adjacent phenyl ring with various functional groups (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) could significantly influence the compound's lipophilicity, electronic properties, and steric profile. These modifications can, in turn, impact cell permeability and interaction with biological targets. Studies on other N-substituted phenyl-2-chloroacetamides have shown that the nature and position of substituents on the phenyl ring can dramatically alter their antimicrobial activity. researchgate.net

The Acetamide (B32628) Linker: While the chloroacetamide group is a reactive handle for further synthesis, modifications to the linker itself could be explored. Altering the length of the alkyl chain or introducing different functionalities could modulate the reactivity and spacing between the aromatic moieties, potentially leading to altered target engagement.

The Benzophenone (B1666685) Core: The benzophenone group provides a rigid backbone to the molecule. Modifications to this core, such as replacing one of the phenyl rings with a heterocyclic ring system, could lead to novel derivatives with entirely new pharmacological profiles.

The synthesis of these novel derivatives will likely employ established synthetic methodologies, such as the chloroacetylation of the corresponding amine precursors. researchgate.net The resulting library of compounds would then be subjected to rigorous biological screening to identify derivatives with enhanced potency, selectivity, and desirable pharmacokinetic properties.

Table 1: Proposed Modifications for Novel this compound Derivatives

| Modification Site | Proposed Substituents/Modifications | Rationale |

| Benzoylphenyl Ring | Halogens (F, Cl, Br), Alkyl groups (CH₃, C₂H₅), Methoxy groups (OCH₃) | Modulate lipophilicity and electronic properties for improved target interaction and cell permeability. |

| Phenyl Ring | Nitro groups (NO₂), Amino groups (NH₂), Hydroxyl groups (OH) | Introduce hydrogen bonding capabilities and alter electronic character to enhance biological activity. |

| Acetamide Linker | Increase or decrease alkyl chain length, Introduce cyclic structures | Optimize spacing and conformation for better fit into target binding sites. |

| Benzophenone Core | Replacement of a phenyl ring with thiophene, furan, or pyridine | Explore novel chemical space and potential for new biological targets. |

Elucidation of Novel Pharmacological Targets and Signaling Pathways

A critical step in advancing the therapeutic potential of this compound and its derivatives is the identification and validation of their molecular targets. Currently, the specific pharmacological targets of this compound are not well-defined. Future research will need to employ a range of modern techniques to unravel its mechanism of action.

High-throughput screening (HTS) of the parent compound and its derivatives against a diverse panel of biological targets, including enzymes, receptors, and ion channels, could provide initial leads. Subsequently, more focused approaches such as affinity chromatography, chemical proteomics, and computational target prediction can be utilized to pinpoint specific interacting proteins.

Once potential targets are identified, further studies will be necessary to understand how the compound modulates their function and the downstream signaling pathways that are affected. Techniques like Western blotting, qPCR, and reporter gene assays will be instrumental in dissecting the molecular signaling cascades. For instance, if a particular kinase is identified as a target, researchers would investigate the phosphorylation status of its downstream substrates to confirm the inhibitory effect of the compound.

Advanced Mechanistic Studies at the Atomic and Molecular Levels

A deep understanding of how this compound interacts with its biological targets at the atomic level is crucial for rational drug design and optimization. Advanced biophysical and computational techniques will be indispensable in these investigations.

X-ray crystallography and cryo-electron microscopy (cryo-EM) can provide high-resolution three-dimensional structures of the compound in complex with its target protein. These structural insights can reveal the precise binding mode, key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces), and any conformational changes induced in the target upon binding.

In parallel, computational methods like molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and stability of the compound-target complex. These in silico approaches can also be used to screen virtual libraries of derivatives to prioritize compounds for synthesis and experimental testing, thereby accelerating the drug discovery process.

Exploration of this compound and its Derivatives in Chemical Biology Tools and Probes

The reactive nature of the chloroacetamide group makes this compound and its derivatives promising candidates for the development of chemical biology tools. This functional group can act as a covalent warhead, enabling the creation of activity-based probes (ABPs) and affinity-based probes.

By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to a derivative of this compound, researchers can create probes to visualize the localization of its target within cells or to isolate and identify the target protein from complex biological mixtures. These chemical probes would be invaluable for target validation and for studying the biological roles of the identified targets in health and disease.

Furthermore, derivatives of this compound could be developed as photoaffinity labels. These probes can be activated by light to form a covalent bond with their target, allowing for precise identification of the binding site. Such detailed information is highly valuable for understanding the mechanism of action and for the design of more potent and selective inhibitors.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-benzoylphenyl)-2-chloroacetamide, and how is structural purity confirmed?

- Methodology : The compound is typically synthesized via chloroacetylation of 4-aminoacetophenone using chloroacetyl chloride in basic conditions. Condensation reactions with thiocarbamoyl derivatives or aromatic aldehydes (e.g., furfural) under sodium ethoxide catalysis yield intermediates. Purity is confirmed via IR (C=O, NH stretching at ~1650–1700 cm⁻¹), ¹H/¹³C NMR (amide proton at δ ~10–12 ppm, aromatic signals), and mass spectrometry (molecular ion peak at m/z 308.16) .

- Data Validation : Elemental analysis (C, H, N within ±0.4% of theoretical values) and single-crystal XRD (bond lengths/angles matching expected ranges) ensure structural accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Safety Measures : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl). Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

- Emergency Handling : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. SDS guidelines (ADR/RID Class 8) classify it as corrosive .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data for this compound?

- Tools : SHELX for structure refinement and PLATON for validation (checking ADDSYM alerts for missed symmetry). Hydrogen-bonding patterns (e.g., intramolecular C—H···O) are analyzed using Mercury CSD 2.0 .

- Case Study : Discrepancies in bond angles (e.g., C-Cl deviations >0.02 Å) may arise from thermal motion; TLS (Translation-Libration-Screw) models in Olex2 refine displacement parameters .

Q. What mechanistic insights explain byproduct formation during chloroacetylation reactions?

- Reaction Pathway : Competing nucleophilic substitution (SN2) at the chloroacetamide group can lead to dimerization (e.g., 2,2'-(2,2,2-trichloroethane-1,1-diyl)bis(5-chlorothiophene)) when excess POCl₃ is used. TLC monitoring and stoichiometric control minimize byproducts .

- Kinetic Analysis : Rate studies (e.g., via UV-Vis or ¹H NMR kinetics) reveal temperature-dependent selectivity. For example, at >80°C, cyclization dominates over amide formation .

Q. How does this compound interact with biological targets, and what assays validate its activity?

- Biochemical Assays : Fluorescence quenching studies (e.g., with Hg(II) ions) using TCAN2PA derivatives show binding constants (K ~10⁴ M⁻¹) via Stern-Volmer plots. Molecular docking (AutoDock Vina) predicts binding sites on proteins (e.g., p38 MAP kinase) .

- Pharmacological Testing : In vitro models (e.g., rat arterial beds) assess vasodilation effects linked to receptor modulation (e.g., 5-HT1A activation). EC₅₀ values are derived from dose-response curves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.